molecular formula C21H13Cl2NO3S3 B11146475 4-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3,6-dichloro-1-benzothiophene-2-carboxylate

4-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3,6-dichloro-1-benzothiophene-2-carboxylate

Cat. No.: B11146475
M. Wt: 494.4 g/mol
InChI Key: NBTNJWXYSCYTTI-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3,6-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound featuring a thiazolidine ring, a benzothiophene moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3,6-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the benzothiophene moiety. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3,6-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives of the benzothiophene moiety.

Scientific Research Applications

4-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3,6-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3,6-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds with a similar thiazolidine ring structure, often used in diabetes treatment.

    Benzothiophene Derivatives: Compounds containing the benzothiophene moiety, used in various pharmaceutical applications.

Uniqueness

4-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3,6-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications in different fields, making it a versatile compound for research and development .

Properties

Molecular Formula

C21H13Cl2NO3S3

Molecular Weight

494.4 g/mol

IUPAC Name

[4-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 3,6-dichloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C21H13Cl2NO3S3/c1-2-24-19(25)16(30-21(24)28)9-11-3-6-13(7-4-11)27-20(26)18-17(23)14-8-5-12(22)10-15(14)29-18/h3-10H,2H2,1H3/b16-9-

InChI Key

NBTNJWXYSCYTTI-SXGWCWSVSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=C(C=C2)OC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.